molecular formula C18H27FN2O2 B4902931 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B4902931
M. Wt: 322.4 g/mol
InChI Key: SZLPDYZDWIJQSP-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a piperidinyl group, and a butanamide backbone. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Synthesis of the piperidinyl intermediate: The piperidinyl group is introduced through the reaction of a suitable piperidine derivative with an alkylating agent.

    Coupling of intermediates: The fluorophenoxy and piperidinyl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired butanamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, such as the synthesis of polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can be compared with other similar compounds, such as:

    2-(4-fluorophenoxy)-2-methylpropanoic acid: This compound shares the fluorophenoxy group but has a different backbone structure.

    2-(4-fluorophenoxy)propanoic acid: Another compound with a fluorophenoxy group, but with a simpler structure.

    2-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]ethanol dihydrochloride: This compound has a similar piperazinyl group but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPDYZDWIJQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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